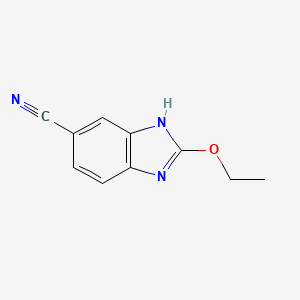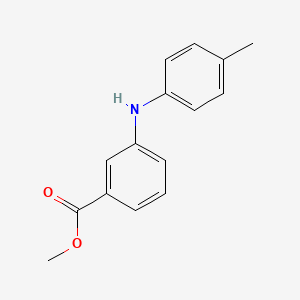![molecular formula C10H12N2O B8694113 4-[(2-Hydroxyethyl)methylamino]benzonitrile](/img/structure/B8694113.png)
4-[(2-Hydroxyethyl)methylamino]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Hydroxyethyl)methylamino]benzonitrile is an organic compound with the molecular formula C10H12N2O. It is a derivative of benzonitrile, characterized by the presence of a hydroxyethyl and a methylamino group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxyethyl)methylamino]benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with N-methylaminoethanol under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the N-(2-hydroxyethyl)-N-methylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Hydroxyethyl)methylamino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the nitrile group.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed
Oxidation: The major product is 4-[N-(2-oxoethyl)-N-methylamino]benzonitrile.
Reduction: The major product is 4-[N-(2-hydroxyethyl)-N-methylamino]benzylamine.
Substitution: Depending on the substituent introduced, products such as 4-bromo-[N-(2-hydroxyethyl)-N-methylamino]benzonitrile can be formed.
Wissenschaftliche Forschungsanwendungen
4-[(2-Hydroxyethyl)methylamino]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-[(2-Hydroxyethyl)methylamino]benzonitrile involves its interaction with specific molecular targets. The hydroxyethyl and methylamino groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Hydroxyethyl)benzonitrile
- 4-(N-Methylamino)benzonitrile
- 4-(2-Hydroxyethyl)-N,N-dimethylamino]benzonitrile
Uniqueness
4-[(2-Hydroxyethyl)methylamino]benzonitrile is unique due to the presence of both hydroxyethyl and methylamino groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C10H12N2O |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
4-[2-hydroxyethyl(methyl)amino]benzonitrile |
InChI |
InChI=1S/C10H12N2O/c1-12(6-7-13)10-4-2-9(8-11)3-5-10/h2-5,13H,6-7H2,1H3 |
InChI-Schlüssel |
UKGSIHIJEOWAKP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCO)C1=CC=C(C=C1)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)aniline](/img/structure/B8694053.png)







![N-[2-(2-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B8694106.png)



